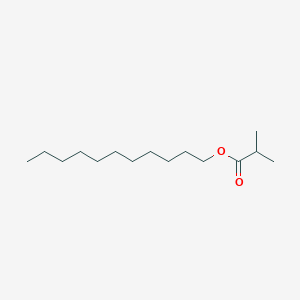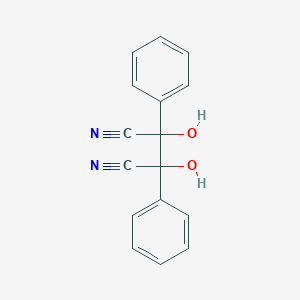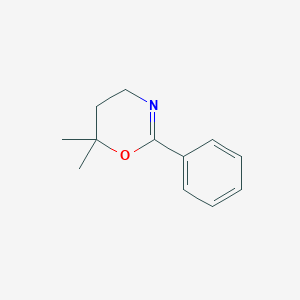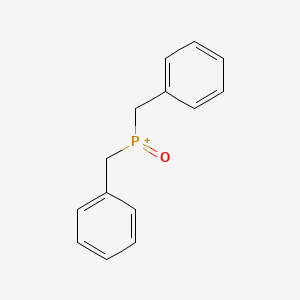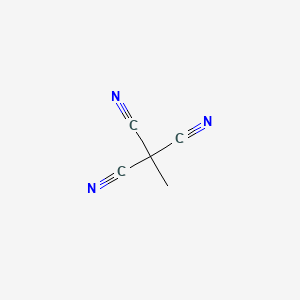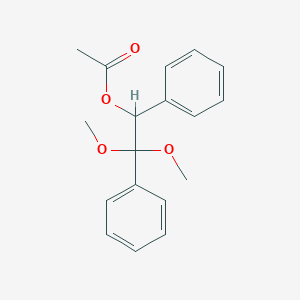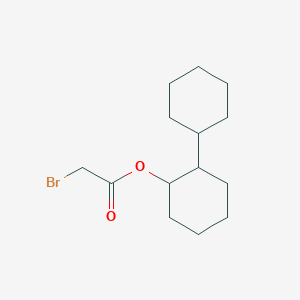
Ethyl octane-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl octane-1-sulfonate is an organosulfur compound characterized by the presence of a sulfonate group attached to an octane chain. This compound is part of the broader class of sulfonates, which are known for their stability in water and non-oxidizing nature . Sulfonates are widely used in various applications due to their ability to confer water solubility and their role as good leaving groups in chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl octane-1-sulfonate can be synthesized through the reaction of octane-1-sulfonic acid with ethanol under acidic conditions. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process . The general reaction scheme is as follows:
Octane-1-sulfonic acid+Ethanol→Ethyl octane-1-sulfonate+Water
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-purity reactants and controlled reaction conditions, such as temperature and pressure, is crucial to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl octane-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, such as halides or amines, under appropriate conditions.
Hydrolysis: In the presence of water and a base, this compound can hydrolyze back to octane-1-sulfonic acid and ethanol.
Common Reagents and Conditions:
Nucleophiles: Halides, amines, and other nucleophiles can react with this compound in substitution reactions.
Bases: Hydrolysis reactions typically require a base such as sodium hydroxide.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted sulfonates can be formed.
Hydrolysis Products: Octane-1-sulfonic acid and ethanol are the primary products of hydrolysis.
Aplicaciones Científicas De Investigación
Ethyl octane-1-sulfonate has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of ethyl octane-1-sulfonate involves its ability to act as an alkylating agent. The sulfonate group is a good leaving group, which facilitates nucleophilic substitution reactions. In biological systems, it can modify proteins by reacting with amino acid residues, thereby affecting protein function and interactions . The molecular targets and pathways involved include enzymes and other proteins that interact with the sulfonate group.
Comparación Con Compuestos Similares
Ethyl octane-1-sulfonate can be compared with other sulfonates such as:
Methanesulfonate (Mesylate): CH3−SO3−
Trifluoromethanesulfonate (Triflate): CF3−SO3−
Ethanesulfonate (Esylate): CH3CH2−SO3−
Uniqueness: this compound is unique due to its longer alkyl chain, which imparts different physicochemical properties compared to shorter-chain sulfonates. This can affect its solubility, reactivity, and interactions with biological molecules .
Propiedades
Número CAS |
5455-54-9 |
|---|---|
Fórmula molecular |
C10H22O3S |
Peso molecular |
222.35 g/mol |
Nombre IUPAC |
ethyl octane-1-sulfonate |
InChI |
InChI=1S/C10H22O3S/c1-3-5-6-7-8-9-10-14(11,12)13-4-2/h3-10H2,1-2H3 |
Clave InChI |
ZCJYORWBZJFKRF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCS(=O)(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



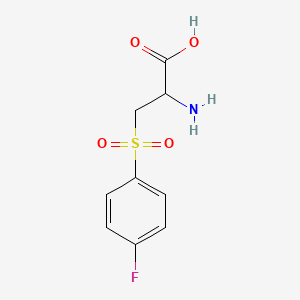
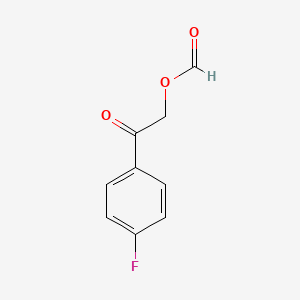
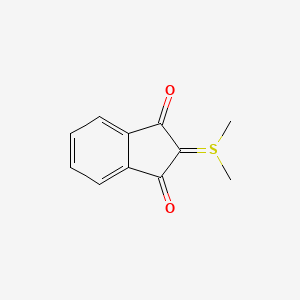
![1-Bicyclo[2.2.1]hept-2-yl-3-(2-chloroethyl)urea](/img/structure/B14729527.png)
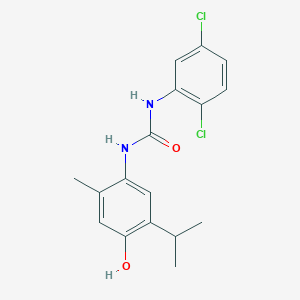
![2-Cyclohexyl-6-[(diethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14729535.png)
